“[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is a chemical compound with the CAS Number: 1255717-05-5 . It has a molecular weight of 303.24 . The compound is a solid at room temperature .
Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: 1,2,4-oxadiazoles, the class of compounds to which “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Methods of Application or Experimental Procedures: The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . The application of Microwave Irradiation (MWI) has demonstrated several advantages in comparison with classical synthetic strategies, such as remarkably short reaction time, high yields, and simple purification .
Summary of Results or Outcomes: The in silico results indicated that the compounds agree to the Lipinski rules of five and theoretically, the designed compounds were presenting a positive oral bioavailability .
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is a chemical compound characterized by its unique oxadiazole structure, which includes a phenyl group and an ethylamine moiety. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications in biological and chemical research. The compound's structure contributes to its potential biological activities, particularly in pharmacological contexts.
The chemical behavior of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate can be understood through its participation in various types of reactions:
These reactions are essential for understanding the compound's interactions in biological systems and its potential utility in synthetic chemistry.
The biological activity of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is significant due to its potential pharmacological properties. Compounds with oxadiazole rings are often explored for their:
Biological assays are typically employed to evaluate these activities quantitatively.
The synthesis of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate generally involves several key steps:
These methods may vary based on the desired purity and yield of the final product.
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate has several potential applications:
Interaction studies involving [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate focus on understanding how this compound interacts with biological targets:
These studies provide insights into the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate, allowing for comparative analysis:
Compound Name | Structure | Unique Features |
---|---|---|
3-Pyridyl oxadiazole | Contains a pyridine ring | Known for antitumor activity |
4-Aminoquinoline | Contains a quinoline ring | Effective against malaria |
Benzothiazole derivatives | Contains a thiazole ring | Exhibits antimicrobial properties |
The uniqueness of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate lies in its specific combination of an oxadiazole structure with an ethylamine side chain and trifluoroacetate salt form, which may enhance solubility and bioactivity compared to other derivatives.
This detailed overview highlights the significance of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate across various scientific domains, emphasizing its potential as a valuable compound in both research and application contexts.
The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation of O-acylamidoximes, a method that ensures high regioselectivity and functional group tolerance. A two-step protocol dominates this approach:
Alternative one-pot strategies bypass intermediate isolation by combining amidoximes with carboxylic acid derivatives in dimethyl sulfoxide (DMSO) under alkaline conditions (NaOH/KOH). This approach simplifies the workflow and is effective for substrates bearing electron-withdrawing groups, such as nitro substituents [1].
Table 1: Cyclocondensation Methods for 1,2,4-Oxadiazole Synthesis
Starting Material | Catalyst/Solvent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
O-Benzoylamidoxime | TBAF/THF | RT, 12 h | 97 | [1] |
Amidoxime + Benzoyl Chloride | NaOH/DMSO | 80°C, 4 h | 85 | [1] |
Nitro-substituted Amidoxime | KOH/MeCN | Reflux, 24 h | 78 | [1] |
Post-cyclization modification is critical for introducing the ethylamine moiety. Two primary strategies are employed:
Microwave irradiation significantly accelerates cyclocondensation while maintaining high yields. In a representative procedure, O-acylamidoximes irradiated at 150°C for 5 minutes in the presence of TBAF achieve >95% conversion, compared to 12 hours under conventional heating [1]. This method is particularly advantageous for thermally sensitive substrates, minimizing side reactions like polymerization of vinyl groups [1].
Table 2: Conventional vs. Microwave-Assisted Cyclization
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Temperature (°C) | 110 | 150 |
Time | 12 h | 5 min |
Yield (%) | 97 | 99 |
While solvent-free mechanochemical methods are emerging in heterocyclic chemistry, their application to [1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine remains unexplored in the reviewed literature [1] [2] [3]. Current protocols for analogous compounds employ ball milling of amidoximes with carboxylic acids in the presence of solid bases like potassium carbonate, but adaptations for this specific substrate require further investigation.
The apoptotic mechanisms of 1,2,4-oxadiazole derivatives in solid tumor models demonstrate multifaceted cellular targeting approaches. Research has established that phenyl-substituted oxadiazole compounds induce programmed cell death through intrinsic mitochondrial pathways, particularly in cancer cell lines where they exhibit selective cytotoxicity compared to normal cells [4] [5].
In studies of 1,2,4-oxadiazole derivatives against human cancer cell lines, compounds demonstrated significant apoptotic induction characterized by externalization of phosphatidylserine, a key biochemical marker of early apoptosis. The mechanism involves disruption of mitochondrial membrane potential and subsequent release of cytochrome c, leading to caspase activation cascades. Flow cytometry analysis using annexin V-FITC and propidium iodide staining revealed that phenyl-oxadiazole compounds increased early apoptotic cell populations from baseline levels of 5.9% to ranges of 45.2% to 62.7% in breast adenocarcinoma cell lines [4] [6].
The molecular mechanisms underlying apoptosis induction involve multiple signaling pathways. Analysis of caspase activation patterns demonstrates that 1,2,4-oxadiazole derivatives activate both caspase-3 and caspase-7, with concurrent activation of caspase-9, indicating engagement of the intrinsic apoptotic pathway. Western blot analyses confirm increased expression of pro-apoptotic proteins, including elevated Bax/Bcl-2 ratios and enhanced cytochrome c release from mitochondria [7] [8].
Cell cycle analysis reveals that phenyl-oxadiazole compounds induce cell cycle arrest primarily at the G0/G1 phase, with significant accumulation of cells in the S phase. In breast cancer cell lines, treatment with phenyl-substituted 1,2,4-oxadiazole derivatives resulted in G0/G1 phase arrest from 45.86% in untreated cells to 52.33% following treatment, with concurrent increases in S phase populations from 37.09% to 41.03% [8].
The selective cytotoxicity profiles of phenyl-oxadiazole derivatives demonstrate remarkable specificity for malignant cells over normal cellular populations. Comprehensive screening across multiple cancer cell lines reveals distinct patterns of sensitivity that correlate with structural modifications within the oxadiazole scaffold [9] [10].
Cancer Cell Line Type | Representative Cell Lines | IC50 Range (μM) | Selectivity Index |
---|---|---|---|
Breast Adenocarcinoma | MDA-MB-231, MCF-7 | 1.82-35.58 | 2.6-61.7 |
Colorectal Carcinoma | HCT-116, HT-29 | 0.80-15.63 | 8.9-18.7 |
Lung Carcinoma | A549, H40 | 5.3-18.3 | 9.7-43.99 |
Hepatocellular Carcinoma | HepG-2 | 28.4-35.58 | 36.36-41.17 |
Prostate Cancer | PC-3, DU-145 | 0.67-13.6 | 22.61-48.37 |
The structure-activity relationship analysis reveals that electron-donating groups at the para position of the phenyl ring significantly enhance cytotoxic activity. Compounds bearing methoxy substituents demonstrate approximately 10-fold greater potency compared to derivatives with electron-withdrawing nitro groups. The presence of the amino group directly attached to the ethyl linker appears crucial for maintaining selectivity toward cancer cells while preserving lower toxicity against normal fibroblasts and macrophages [11] [12].
In melanoma cell lines, 1,2,4-oxadiazole derivatives exhibit particular efficacy with mechanisms involving tumor-associated macrophage polarization. The compounds demonstrate ability to repolarize macrophages from the M2 pro-tumoral phenotype to the M1 anti-tumoral phenotype, with accompanying increases in tumor necrosis factor-alpha and interleukin-12 production. This dual mechanism of direct cytotoxicity combined with immunomodulatory effects provides enhanced therapeutic potential in solid tumor models [13].
Pancreatic ductal adenocarcinoma cell lines, including SUIT-2, Capan-1, and Panc-1, demonstrate sensitivity to phenyl-oxadiazole derivatives with median inhibitory concentrations in the micromolar and sub-micromolar ranges. The mechanism involves inhibition of epithelial-to-mesenchymal transition markers, including SNAIL-1/2 and matrix metalloproteinase-9, resulting in reduced cell migration capacity and enhanced apoptotic susceptibility [14].